7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5-phenyl-1H-[1,2,4]triazole-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .
Comparison with Similar Compounds
7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including kinase inhibition.
The uniqueness of 7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
7-(methoxymethyl)-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C13H12N4O2/c1-19-8-10-7-11-15-16-13(18)17(11)12(14-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,18) |
InChI Key |
SULWOZWNXOIYQV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=NNC(=O)N2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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